(2R)-2-(carbamoylamino)-2-phenylacetic acid
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Overview
Description
N-Acetyl-D-phenylglycine (N-AC-D-Phg-OH) is an amino acid derivative that serves as a versatile building block in peptide synthesis. It contains both an amino group (-NH2) and a carboxylic acid group (-COOH), which allows it to participate in peptide bond formation . This compound is widely used in the pharmaceutical industry as an intermediate in the production of various drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-phenylglycine typically involves the acetylation of D-phenylglycine. One common method includes suspending D-phenylglycine in water, cooling the suspension, and then adding sodium hydroxide to obtain a clear solution. Acetic anhydride is then added, followed by another addition of sodium hydroxide to maintain the pH. The reaction mixture is stirred, acidified, and the resulting solid is collected and recrystallized .
Industrial Production Methods
Industrial production of N-Acetyl-D-phenylglycine often employs biocatalytic methods using enzymes such as D-phenylglycine aminotransferase. This enzyme catalyzes the reversible transamination from L-glutamic acid to benzoylformate, yielding α-ketoglutarate and D-phenylglycine . This method is preferred due to its sustainability and efficiency in producing high-value aromatic D-amino acids .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-phenylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of N-Acetyl-D-phenylglycine, such as oxo derivatives, amine derivatives, and acylated products .
Scientific Research Applications
N-Acetyl-D-phenylglycine is extensively used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing complex peptides and proteins.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is an intermediate in the synthesis of antibiotics and other pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Acetyl-D-phenylglycine involves its participation in peptide bond formation. The amino group (-NH2) and carboxylic acid group (-COOH) react with other amino acids to form peptide bonds, which are the building blocks of proteins. This compound can also act as a substrate for enzymes like D-phenylglycine aminotransferase, facilitating the transfer of amino groups in biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
D-Phenylglycine: A fundamental side chain building block in many antimicrobial compounds.
D-4-Hydroxyphenylglycine: Another important building block in the synthesis of antibiotics.
Uniqueness
N-Acetyl-D-phenylglycine is unique due to its acetylated amino group, which enhances its stability and reactivity in peptide synthesis. This modification allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in pharmaceutical production .
Biological Activity
(2R)-2-(Carbamoylamino)-2-phenylacetic acid, also known as N-carbamoyl-D-phenylglycine, is an amino acid derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a carbamoyl group attached to a phenylacetic acid backbone. The following sections provide a detailed examination of its biological activities, supported by case studies and research findings.
- IUPAC Name : 2-(carbamoylamino)-2-phenylacetic acid
- Molecular Formula : C10H12N2O3
- Molecular Weight : 208.22 g/mol
- Boiling Point : 388.6°C
- Flash Point : 188.8°C
- Density : Not specified in the sources
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It has been shown to exhibit:
- Anti-inflammatory Properties : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
- Antioxidant Activity : Studies have demonstrated that it can scavenge free radicals, thereby reducing oxidative stress in cells.
Pharmacological Studies
- Anti-inflammatory Effects :
- Antioxidant Activity :
- Neuroprotective Effects :
Case Studies
Toxicological Profile
The toxicity profile of this compound has been assessed through various studies:
Conclusion and Future Directions
This compound demonstrates promising biological activities, particularly in anti-inflammatory and antioxidant capacities. Its potential applications in treating inflammatory and neurodegenerative diseases warrant further investigation through clinical trials and extended pharmacological studies.
Future research should focus on:
- Elucidating the precise molecular mechanisms underlying its biological effects.
- Conducting comprehensive clinical trials to evaluate efficacy and safety in human populations.
- Exploring structural modifications to enhance potency and reduce potential side effects.
Properties
CAS No. |
6489-76-5 |
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Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
(2R)-2-(carbamoylamino)-2-phenylacetic acid |
InChI |
InChI=1S/C9H10N2O3/c10-9(14)11-7(8(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)(H3,10,11,14)/t7-/m1/s1 |
InChI Key |
GIOUOHDKHHZWIQ-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)N |
Origin of Product |
United States |
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